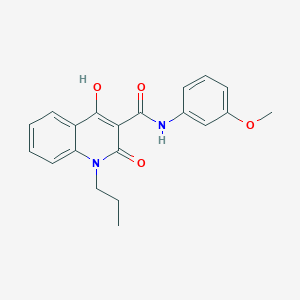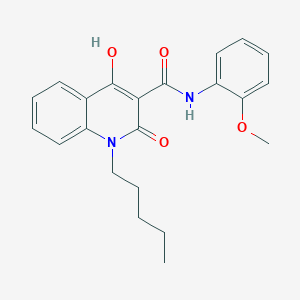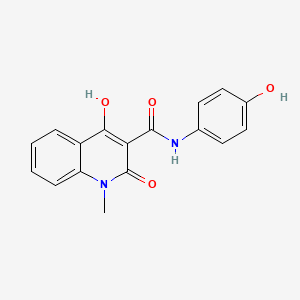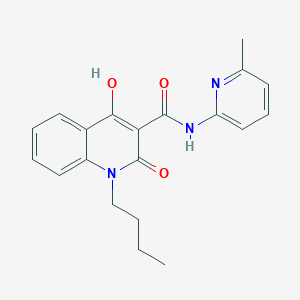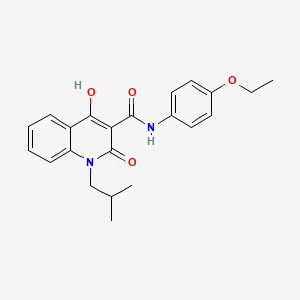
N-(4-ethoxyphenyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide, also known as EPIQ or EPIQ-1, is a quinoline-based compound that has gained attention in recent years due to its potential applications in scientific research. The compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
科学的研究の応用
N-(4-ethoxyphenyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been studied for its potential applications in various scientific research fields. One of the most promising applications is in the field of cancer research. Studies have shown that N-(4-ethoxyphenyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide-1 has potent anti-cancer activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells by targeting specific proteins involved in cell survival pathways.
作用機序
The mechanism of action of N-(4-ethoxyphenyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves the inhibition of specific proteins involved in cell survival pathways. The compound has been shown to inhibit the activity of proteins such as AKT and mTOR, which are involved in the regulation of cell growth and survival. By inhibiting these proteins, N-(4-ethoxyphenyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide-1 induces apoptosis in cancer cells and prevents their proliferation.
Biochemical and Physiological Effects:
Studies have shown that N-(4-ethoxyphenyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth in animal models. Additionally, N-(4-ethoxyphenyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide-1 has been shown to have anti-inflammatory and antioxidant properties, which may have implications for the treatment of various diseases.
実験室実験の利点と制限
One of the main advantages of using N-(4-ethoxyphenyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide in lab experiments is its potent anti-cancer activity. The compound has been shown to be effective against various cancer cell lines, making it a promising candidate for further research in the field of cancer treatment. However, one of the limitations of using N-(4-ethoxyphenyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide-1 in lab experiments is its potential toxicity. Studies have shown that the compound can be toxic at high concentrations, which may limit its use in certain applications.
将来の方向性
There are several future directions for research on N-(4-ethoxyphenyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide. One direction is to further investigate the mechanism of action of the compound and identify specific targets that it interacts with. This may lead to the development of more potent and specific inhibitors of cancer cell growth. Another direction is to investigate the potential of N-(4-ethoxyphenyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide-1 in combination with other anti-cancer drugs, as it may have synergistic effects when used in combination. Additionally, further research is needed to determine the toxicity and safety profile of the compound in animal models and humans.
合成法
The synthesis of N-(4-ethoxyphenyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been achieved using various methods. One of the most commonly used methods involves the reaction of 4-ethoxyaniline with 2-cyano-3-(4-hydroxyphenyl)acrylic acid in the presence of a base such as potassium carbonate. The resulting product is then subjected to various purification techniques such as recrystallization and column chromatography to obtain the final product.
特性
IUPAC Name |
N-(4-ethoxyphenyl)-4-hydroxy-1-(2-methylpropyl)-2-oxoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-4-28-16-11-9-15(10-12-16)23-21(26)19-20(25)17-7-5-6-8-18(17)24(22(19)27)13-14(2)3/h5-12,14,25H,4,13H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFPWJWPRHBDOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-4-hydroxy-1-(2-methylpropyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



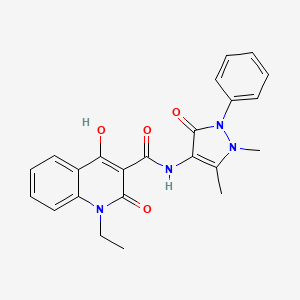
![N-[2-(aminocarbonyl)phenyl]-1-hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913355.png)


